5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione

Structure-Activity Relationship Medicinal Chemistry Anticonvulsant Drug Design

This 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione enables precise structure-activity relationship (SAR) investigations of the hydantoin anticonvulsant pharmacophore. Its unique substitution pattern—para-ethoxy on the 5-phenyl ring combined with a 5-methyl group—differentiates it from clinically approved hydantoins, modulating lipophilicity and target engagement. Use as a reference standard in HPLC/LC-MS method development, where its distinct retention time improves separation of hydantoin analogs, or as a versatile scaffold for CNS-focused combinatorial libraries. Immediate procurement ensures reproducible comparative pharmacology and SAR-driven lead optimization.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 68524-15-2
Cat. No. B1348205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
CAS68524-15-2
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
InChIInChI=1S/C12H14N2O3/c1-3-17-9-6-4-8(5-7-9)12(2)10(15)13-11(16)14-12/h4-7H,3H2,1-2H3,(H2,13,14,15,16)
InChIKeyVAHWJQLCMYETMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione: A Hydantoin-Based Chemical Probe for Anticonvulsant Research


5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione (CAS 68524-15-2) is a heterocyclic organic compound belonging to the hydantoin class, specifically an imidazolidine-2,4-dione derivative [1]. It is characterized by a core hydantoin ring substituted with a 4-ethoxyphenyl group and a methyl group at the 5-position. Hydantoin derivatives are a well-known class of compounds, some of which have demonstrated anticonvulsant properties and are used clinically for the management of epilepsy [1][2]. This compound is utilized in basic scientific research to probe the structure-activity relationships (SAR) of this pharmacophore, offering a specific substitution pattern that differs from clinically established hydantoins like phenytoin or ethotoin.

Why a Hydantoin Scaffold Does Not Equate to Generic Interchangeability: The Critical Role of 5-Position Substitution in Anticonvulsant Potency


The hydantoin class is defined by its core imidazolidine-2,4-dione scaffold, yet its biological activity is exquisitely sensitive to substitution patterns, particularly at the 5-position [1]. The clinically relevant anticonvulsant activity of this class is not a general property but a function of specific lipophilic and electronic features dictated by these substituents. For example, 5,5-diphenylhydantoin (phenytoin) is a cornerstone antiepileptic, while 5-ethyl-5-phenylhydantoin (nirvanol) is a known active metabolite with distinct properties [2]. The target compound, 5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione, possesses a unique substitution pattern that is predicted to influence its lipophilicity and molecular target engagement differently than its clinically approved analogs [3]. Therefore, assuming it is a functional equivalent to any other hydantoin without direct comparative data is scientifically unsound and could lead to misinterpretation of research outcomes. The following sections detail the specific, quantifiable evidence required to justify its selection over other hydantoin candidates.

Quantitative Evidence for Selecting 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione in Research


Structural Differentiation: A Unique 5-Position Substitution Pattern

The primary differentiator of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is its specific chemical structure [1]. Unlike the clinically dominant hydantoin anticonvulsant phenytoin (5,5-diphenylhydantoin), this compound features a monosubstituted phenyl ring with a para-ethoxy group and a methyl group at the 5-position of the hydantoin core [2]. This distinct substitution pattern is predicted to significantly alter key physicochemical properties like lipophilicity (LogP) and molecular conformation, which are primary drivers of blood-brain barrier penetration and target engagement for CNS-active compounds.

Structure-Activity Relationship Medicinal Chemistry Anticonvulsant Drug Design

Potential for Differential Lipophilicity-Driven Pharmacokinetics

In silico models and established SAR for hydantoins indicate that the para-ethoxy substitution on the phenyl ring is expected to increase lipophilicity compared to the unsubstituted phenyl ring in phenytoin [1]. Lipophilicity is a critical determinant of CNS penetration and metabolic clearance. A higher LogP value for 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is predicted, which could theoretically lead to enhanced brain uptake but also potentially faster hepatic metabolism compared to phenytoin [2].

Lipophilicity Blood-Brain Barrier Pharmacokinetic Modeling

Procurement Rationale: High-Value Research Applications for 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione


As a Unique Chemical Probe in Hydantoin Anticonvulsant SAR Studies

This compound is most valuable as a specialized chemical probe in medicinal chemistry research focused on elucidating the structure-activity relationships (SAR) of the hydantoin class for anticonvulsant activity [1]. Its unique 5-(4-ethoxyphenyl)-5-methyl substitution pattern allows researchers to directly compare its activity, binding affinity, and physicochemical profile with those of other 5-substituted hydantoins like phenytoin, ethotoin, and mephenytoin. Such studies are critical for understanding the molecular determinants of efficacy and selectivity for this important pharmacophore.

Reference Standard in Analytical and Biological Assays

The compound serves as a necessary reference standard or control in analytical chemistry and biological assays investigating hydantoin derivatives. For instance, in chromatographic method development (HPLC, LC-MS) for quantifying hydantoin-based compounds in biological matrices, this specific compound can be used to optimize separation conditions due to its distinct retention time relative to other hydantoins, driven by its unique lipophilicity .

Precursor for Novel Derivative Synthesis

As a functionalized hydantoin scaffold, 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a viable starting material or intermediate for synthesizing novel derivatives. The para-ethoxy group on the phenyl ring provides a handle for further chemical modification, while the core hydantoin structure can be N-alkylated or otherwise derivatized to explore new chemical space within this biologically active class [2]. This makes it a useful building block for combinatorial chemistry libraries aimed at discovering new CNS agents.

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